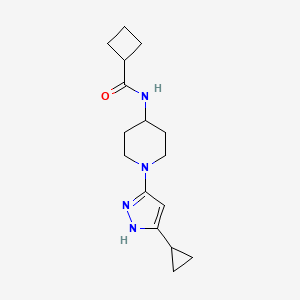![molecular formula C17H22N6O2 B2839096 N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide CAS No. 2202003-04-9](/img/structure/B2839096.png)
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a cyclopropyl group, a triazolo[4,3-b]pyridazine ring, an azetidine ring, and an oxolane ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring and an azetidine ring. These rings are likely to contribute to the compound’s reactivity and potential biological activity .Scientific Research Applications
Chemical Synthesis and Biological Activity
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide is a compound of interest in the synthesis of various heterocyclic compounds with potential biological activities. Research has shown the capability of related structures in synthesizing substituted pyrazoles, pyridazines, and other nitrogen-containing heterocycles, which exhibit a range of biological activities, including antitumor and antimicrobial effects. For instance, novel synthesis pathways have been explored for enaminones as building blocks, leading to substituted pyrazoles and pyridines with notable antitumor and antimicrobial activities (Riyadh, 2011). Additionally, the antimicrobial evaluation of thienopyrimidine derivatives showcases the versatility of such compounds in drug discovery, with some derivatives exhibiting pronounced antimicrobial activity (Bhuiyan et al., 2006).
Anticancer and Antidepressant Potential
There's significant interest in exploring the anticancer and antidepressant potentials of compounds with similar chemical structures. For example, certain Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have been investigated for their potential as antidepressant and nootropic agents, showing promising activity in both areas (Thomas et al., 2016). This highlights the potential therapeutic applications of structurally similar compounds in treating depression and enhancing cognitive function.
Safety and Hazards
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-21(17(24)13-3-2-8-25-13)12-9-22(10-12)15-7-6-14-18-19-16(11-4-5-11)23(14)20-15/h6-7,11-13H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMGBLAJTZSCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2839013.png)


![N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2839020.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2839025.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2839027.png)

![2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide](/img/structure/B2839030.png)


![[1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2839035.png)

